molecular formula C8H8BrN3 B12844993 8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine

8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B12844993
M. Wt: 226.07 g/mol
InChI Key: DXHXQZRWFWZUIT-UHFFFAOYSA-N
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Description

8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound often employs transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are scalable and provide high yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen.

    Substitution: Involves the replacement of a functional group with another group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives .

Scientific Research Applications

8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

  • 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Comparison: 8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-7-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H8BrN3/c1-5-6(10)4-12-3-2-11-8(12)7(5)9/h2-4H,10H2,1H3

InChI Key

DXHXQZRWFWZUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CN2C=C1N)Br

Origin of Product

United States

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